
3-Bromo-6-methoxy-1,8-naphthyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-6-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and photochemical properties
準備方法
合成経路と反応条件
3-ブロモ-6-メトキシ-1,8-ナフチリジンの合成は、通常、6-メトキシ-1,8-ナフチリジンの臭素化を伴います。一般的な方法の1つは、クロロホルムや四塩化炭素などの溶媒の存在下、N-ブロモスクシンイミド (NBS) を臭素化剤として使用することです。反応は通常、室温またはわずかに高温で行われ、完全な臭素化が保証されます。
工業生産方法
3-ブロモ-6-メトキシ-1,8-ナフチリジンの工業生産方法は、文献では十分に文書化されていません。大規模合成は、収率と純度を高めるために最適化された条件での同様の臭素化反応を伴う可能性が高いです。連続フローリアクターと自動化システムの使用により、生産プロセスの効率とスケーラビリティが向上する可能性があります。
化学反応の分析
反応の種類
3-ブロモ-6-メトキシ-1,8-ナフチリジンは、次のようなさまざまな化学反応を起こす可能性があります。
置換反応: 臭素原子は、アミン、チオール、アルコキシドなどの他の求核剤と置換することができます。
酸化還元反応: この化合物は、特定の条件下で酸化または還元されて、異なる誘導体に変換できます。
カップリング反応: 鈴木カップリングやヘックカップリングなどのカップリング反応に関与し、より複雑な構造を形成できます。
一般的な試薬と条件
置換反応: 一般的な試薬には、アミン、チオール、アルコキシドが含まれ、通常は炭酸カリウムなどの塩基の存在下で行われます。
酸化反応: 過マンガン酸カリウムや過酸化水素などの酸化剤を使用できます。
還元反応: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
カップリング反応: パラジウム触媒と炭酸カリウムなどの塩基が通常、カップリング反応で使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、アミンとの置換反応は、3-アミノ-6-メトキシ-1,8-ナフチリジンを生じることができ、カップリング反応は、より複雑なビアリールまたはヘテロアリール化合物を生成できます。
4. 科学研究の応用
3-ブロモ-6-メトキシ-1,8-ナフチリジンは、いくつかの科学研究の応用があります。
医薬品化学: 抗菌剤や抗がん剤などの潜在的な治療薬の合成のためのビルディングブロックとして使用されます。
材料科学: この化合物の光化学的特性により、発光ダイオードや色素増感太陽電池の開発に役立ちます。
化学生物学: 分子センサーや自己組織化ホストゲストシステムの設計におけるリガンドとして役立ちます。
科学的研究の応用
3-Bromo-6-methoxy-1,8-naphthyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antibacterial and anticancer compounds.
Materials Science: The compound’s photochemical properties make it useful in the development of light-emitting diodes and dye-sensitized solar cells.
Chemical Biology: It serves as a ligand in the design of molecular sensors and self-assembly host-guest systems.
作用機序
3-ブロモ-6-メトキシ-1,8-ナフチリジンの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生体標的に作用し、それらの活性を調節する可能性があります。臭素とメトキシ基は、これらの標的に対する化合物の結合親和性と選択性に影響を与える可能性があります。関与する正確な分子経路は、研究対象の特定の生物系によって異なります。
6. 類似化合物の比較
類似化合物
- 3-ブロモ-8-メトキシ-1,5-ナフチリジン
- 6-ブロモ-1,8-ナフチリジン
- 3-メトキシ-1,8-ナフチリジン
独自性
3-ブロモ-6-メトキシ-1,8-ナフチリジンは、ナフチリジンコアに臭素とメトキシ基が特定の位置に配置されているため、ユニークです。このユニークな配置は、その化学反応性と生物活性を影響を与える可能性があり、他の類似化合物とは異なるものになります。たとえば、6位にメトキシ基が存在することにより、電子供与性が向上する可能性があり、3位に臭素が存在することにより、置換反応が促進される可能性があります。
類似化合物との比較
Similar Compounds
- 3-Bromo-8-methoxy-1,5-naphthyridine
- 6-Bromo-1,8-naphthyridine
- 3-Methoxy-1,8-naphthyridine
Uniqueness
3-Bromo-6-methoxy-1,8-naphthyridine is unique due to the specific positioning of the bromine and methoxy groups on the naphthyridine core. This unique arrangement can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. For example, the presence of the methoxy group at the 6-position can enhance its electron-donating properties, while the bromine at the 3-position can facilitate substitution reactions.
特性
分子式 |
C9H7BrN2O |
|---|---|
分子量 |
239.07 g/mol |
IUPAC名 |
3-bromo-6-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7BrN2O/c1-13-8-3-6-2-7(10)4-11-9(6)12-5-8/h2-5H,1H3 |
InChIキー |
GFWJOCIJPUHHDS-UHFFFAOYSA-N |
正規SMILES |
COC1=CN=C2C(=C1)C=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


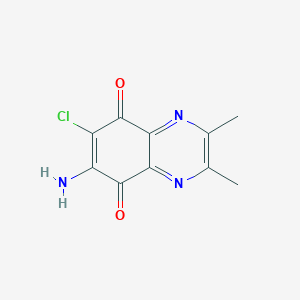
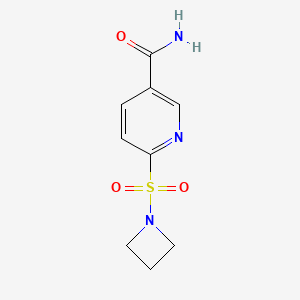
![4'-[1,3]Dioxolan-2-yl-biphenyl-2-ylamine](/img/structure/B11871351.png)
![6'-Bromospiro[cyclobutane-1,3'-indoline]](/img/structure/B11871364.png)



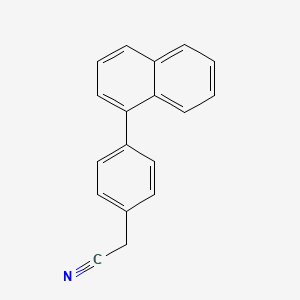


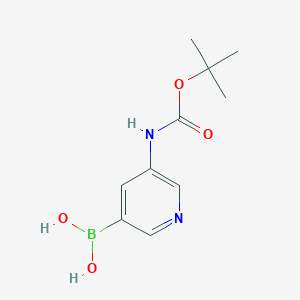
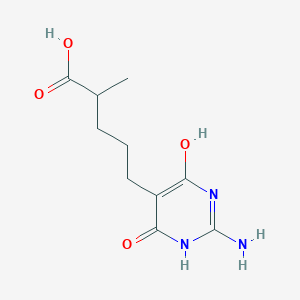
![2-Ethyl-1,3-dimethyl-2,3-dihydroimidazo[5,1-b]quinazolin-9(1H)-one](/img/structure/B11871424.png)
![1-((1H-benzo[d]imidazol-2-yl)sulfinyl)butan-2-one](/img/structure/B11871425.png)
